Cas no 4010-33-7 (2-acetylphenyl benzoate)
2-acetylphenyl benzoate Chemical and Physical Properties
Names and Identifiers
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- Ethanone,1-[2-(benzoyloxy)phenyl]-
- (2-acetylphenyl) benzoate
- O-BENZOYLOXYACETOPHENONE ---WHITE POWDER---
- 2-Acetylphenyl benzoate
- o-Acetylphenyl benzoate
- o-benzoyloxyacetophenone
- o-benzoyoxyacetophenone
- UEVPPUDQJRWOLT-UHFFFAOYSA-N
- NSC 31880
- F97737
- CS-0262508
- Ethanone, 1-(2-(benzoyloxy)phenyl)-
- FT-0635101
- MFCD00017235
- EN300-82961
- Acetophenone, 2'-hydroxy-, benzoate
- 2-acetylphenylbenzoate
- NSC-31880
- 4010-33-7
- 2-Bemzoylxyacetophenone
- Benzoic acid, o-acetylphenyl ester-
- Ethanone, 1-[2-(benzoyloxy)phenyl]-
- AKOS003496188
- NSC31880
- o-(Benzoyloxy)acetophenone
- DTXSID20884026
- SCHEMBL26490187
- 2-acetylphenyl benzoate
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- MDL: MFCD00017235
- Inchi: 1S/C15H12O3/c1-11(16)13-9-5-6-10-14(13)18-15(17)12-7-3-2-4-8-12/h2-10H,1H3
- InChI Key: UEVPPUDQJRWOLT-UHFFFAOYSA-N
- SMILES: O(C(C1C=CC=CC=1)=O)C1C=CC=CC=1C(C)=O
Computed Properties
- Exact Mass: 240.07900
- Monoisotopic Mass: 240.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 305
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- PSA: 43.37000
- LogP: 3.10840
2-acetylphenyl benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB357611-10 g |
o-Acetylphenyl benzoate; . |
4010-33-7 | 10g |
€149.90 | 2023-04-26 | ||
| abcr | AB357611-50 g |
o-Acetylphenyl benzoate; . |
4010-33-7 | 50g |
€438.30 | 2023-04-26 | ||
| Enamine | EN300-82961-0.05g |
2-acetylphenyl benzoate |
4010-33-7 | 95% | 0.05g |
$19.0 | 2023-09-02 | |
| Enamine | EN300-82961-0.1g |
2-acetylphenyl benzoate |
4010-33-7 | 95% | 0.1g |
$19.0 | 2023-09-02 | |
| Enamine | EN300-82961-0.25g |
2-acetylphenyl benzoate |
4010-33-7 | 95% | 0.25g |
$19.0 | 2023-09-02 | |
| Enamine | EN300-82961-0.5g |
2-acetylphenyl benzoate |
4010-33-7 | 95% | 0.5g |
$19.0 | 2023-09-02 | |
| Enamine | EN300-82961-1.0g |
2-acetylphenyl benzoate |
4010-33-7 | 95% | 1.0g |
$23.0 | 2023-02-11 | |
| Enamine | EN300-82961-2.5g |
2-acetylphenyl benzoate |
4010-33-7 | 95% | 2.5g |
$39.0 | 2023-09-02 | |
| Enamine | EN300-82961-5.0g |
2-acetylphenyl benzoate |
4010-33-7 | 95% | 5.0g |
$65.0 | 2023-02-11 | |
| Enamine | EN300-82961-10.0g |
2-acetylphenyl benzoate |
4010-33-7 | 95% | 10.0g |
$108.0 | 2023-02-11 |
2-acetylphenyl benzoate Suppliers
2-acetylphenyl benzoate Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 2-acetylphenyl benzoate
2-Acetylphenyl Benzoate: A Comprehensive Overview
2-Acetylphenyl benzoate (CAS No. 4010-33-7) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and material science. This compound is characterized by its unique structure, which combines an aromatic ring with an acetyl group and a benzoate ester functional group. Recent advancements in synthetic methodologies and its biological activities have further highlighted its potential for industrial and therapeutic uses.
The molecular structure of 2-acetylphenyl benzoate consists of a benzene ring substituted with an acetyl group at the para position and a benzoate ester group at the ortho position. This arrangement imparts the compound with distinct electronic properties, making it a valuable substrate for further chemical modifications. Researchers have explored its reactivity under various reaction conditions, revealing its suitability for nucleophilic aromatic substitution and other transformation reactions.
One of the most notable applications of 2-acetylphenyl benzoate is in the synthesis of biologically active molecules. Recent studies have demonstrated its role as an intermediate in the development of novel pharmaceutical agents targeting specific enzyme systems. For instance, its ability to inhibit certain kinases has been explored in preclinical models, showing promising results in anti-cancer drug discovery.
In the agrochemical sector, 2-acetylphenyl benzoate has been investigated for its potential as a herbicide or fungicide. Its lipophilic nature allows it to penetrate plant tissues effectively, making it a candidate for targeted agricultural applications. However, further toxicity studies are required to ensure its environmental safety and compliance with regulatory standards.
From a synthetic perspective, 2-acetylphenyl benzoate can be prepared via several routes, including Friedel-Crafts acylation and esterification reactions. Recent advancements in catalytic systems have enabled more efficient and sustainable syntheses, reducing production costs and environmental impact. These methods are particularly relevant for large-scale manufacturing in the pharmaceutical and chemical industries.
The physical properties of 2-acetylphenyl benzoate, such as melting point and solubility, are critical factors influencing its application. Its high melting point makes it suitable for thermally stable materials, while its solubility characteristics determine its bioavailability in pharmaceutical formulations. Researchers have also explored its optical properties, which could be harnessed in optoelectronic devices.
In conclusion, 2-acetylphenyl benzoate (CAS No. 4010-33-7) is a multifaceted compound with immense potential across diverse industries. Its unique structure, coupled with recent research breakthroughs, positions it as a key player in modern chemical innovation. As ongoing studies continue to uncover new applications and optimize synthesis pathways, this compound is poised to make significant contributions to scientific progress.
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